![molecular formula C40H50O4S B14419679 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] CAS No. 85490-02-4](/img/structure/B14419679.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two phenyleneoxy groups, each connected to a benzene ring substituted with 2,4,4-trimethylpentan-2-yl groups
Méthodes De Préparation
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dihydroxydiphenyl sulfone and 2,4,4-trimethylpentan-2-yl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (around 100-150°C).
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. .
Analyse Des Réactions Chimiques
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Applications De Recherche Scientifique
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] has several scientific research applications:
Materials Science: It is used in the development of advanced polymers and resins due to its thermal stability and mechanical properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biological Studies: It is investigated for its potential use in drug delivery systems and as a scaffold for designing biologically active compounds
Mécanisme D'action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects
Comparaison Avec Des Composés Similaires
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] can be compared with similar compounds such as:
4,4’-Bis(4-aminophenoxy)diphenyl sulfone: This compound has similar structural features but differs in its functional groups, leading to different reactivity and applications.
Bis(4-allyloxyphenyl)sulfone: Another related compound with allyloxy groups, used in polymer chemistry for its cross-linking properties
Propriétés
Numéro CAS |
85490-02-4 |
|---|---|
Formule moléculaire |
C40H50O4S |
Poids moléculaire |
626.9 g/mol |
Nom IUPAC |
1-(2,4,4-trimethylpentan-2-yl)-4-[4-[4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C40H50O4S/c1-37(2,3)27-39(7,8)29-11-15-31(16-12-29)43-33-19-23-35(24-20-33)45(41,42)36-25-21-34(22-26-36)44-32-17-13-30(14-18-32)40(9,10)28-38(4,5)6/h11-26H,27-28H2,1-10H3 |
Clé InChI |
OFSWUTCYJSBNEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


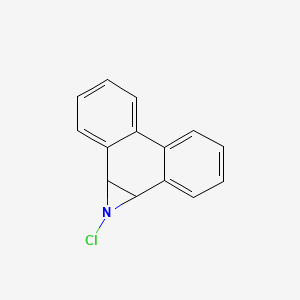


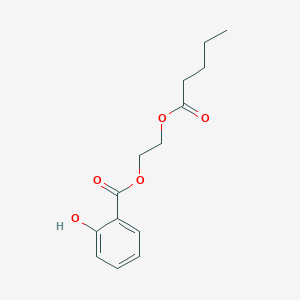
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
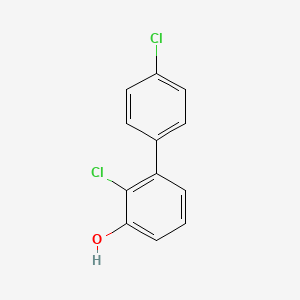
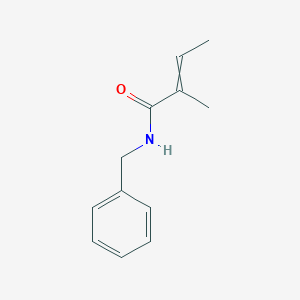
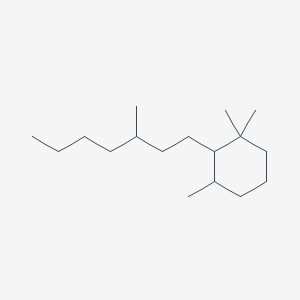
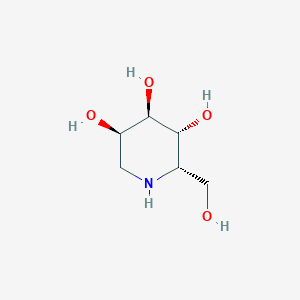
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
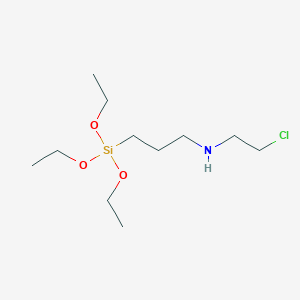
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
